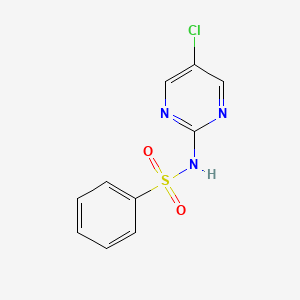

n-(5-Chloropyrimidin-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-chloropyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2S/c11-8-6-12-10(13-7-8)14-17(15,16)9-4-2-1-3-5-9/h1-7H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOACBIVJAPUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279680 | |

| Record name | n-(5-chloropyrimidin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5433-20-5 | |

| Record name | NSC13701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-chloropyrimidin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The primary synthetic route to this compound involves nucleophilic substitution reactions where a 5-chloropyrimidin-2-amine derivative reacts with benzenesulfonyl chloride or related sulfonyl chlorides. This reaction is often facilitated by bases such as sodium acetate or sodium carbonate in a two-phase system (organic solvent/water), which improves reaction efficiency and yield.

Two-Phase System Method Using Sodium Acetate or Sodium Carbonate

A widely reported and efficient method utilizes a two-phase system comprising an aqueous base (sodium acetate or sodium carbonate) and an organic solvent. This method offers advantages in cost, safety, and environmental impact, making it suitable for laboratory and medicinal chemistry applications.

- Dissolve sodium acetate (or sodium carbonate) in water.

- Add substituted 2-amino pyrimidine (e.g., 5-chloropyrimidin-2-amine).

- Add benzenesulfonyl chloride or a related sulfonyl chloride derivative.

- Heat and stir the reaction mixture at approximately 85 °C.

- Upon completion, filter the mixture, wash with dilute acid (e.g., 5% HCl), and recrystallize the crude product from ethanol to obtain the pure sulfonamide derivative.

Example Synthesis Data for Related Sulfonamides

Although the exact compound this compound is less frequently detailed in isolation, closely related sulfonamide derivatives with 5-chloropyrimidinyl groups have been synthesized using the above method with good yields and purity. Below is a summary table of related compounds synthesized via this approach, illustrating yields and characterization data:

| Compound (R group on Pyrimidine) | Yield (%) | Physical State | Key Characterization Data (1H NMR, 13C NMR, HRMS) |

|---|---|---|---|

| 5-chloro-N-(pyrimidin-2-yl)thiophene-2-sulfonamide | 87 | Orange solid | 1H NMR: δ 7.10-8.63 ppm; HRMS: m/z 275.9662 (calcd), 275.9617 (found) |

| 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-sulfonamide | 79 | Yellow solid | 1H NMR: δ 2.16-6.96 ppm; HRMS: m/z 303.9975 (calcd), 303.9974 (found) |

| 5-chloro-N-(5-chloropyrimidin-2-yl)thiophene-2-sulfonamide | 61 | White solid | 1H NMR: δ 6.93-8.26 ppm; HRMS: m/z 309.93 (calcd and found) |

Note: The above compounds are thiophene-2-sulfonamide derivatives closely related to benzenesulfonamide analogs and demonstrate the applicability of the two-phase synthesis method to chloropyrimidine sulfonamides.

Reaction Mechanism Insights

The reaction mechanism generally involves nucleophilic attack by the amino group of 5-chloropyrimidin-2-amine on the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond (-SO2NH-). The electron-withdrawing chlorine substituent on the pyrimidine ring enhances the nucleophilicity of the amino group and stabilizes the intermediate, facilitating efficient coupling.

Analysis of Preparation Methods

Advantages of Two-Phase System Synthesis

- High Yield and Purity: Yields up to 87% have been reported with straightforward purification steps.

- Mild Conditions: Reactions proceed at moderate temperatures (~85 °C) without harsh reagents.

- Environmental and Safety Benefits: Use of sodium acetate or sodium carbonate as bases reduces hazardous waste and improves safety compared to stronger bases or harsher conditions.

- Scalability: The method is amenable to scale-up due to simple reagents and conditions.

Limitations and Considerations

- Substrate Scope: The method is most effective with substituted 2-aminopyrimidines; steric hindrance or electronic effects from other substituents may affect yields.

- Purification: Recrystallization is required to achieve high purity, which may limit throughput in industrial settings.

- Reaction Time: Extended heating and stirring are necessary for complete conversion.

Summary Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 5-chloropyrimidin-2-amine, benzenesulfonyl chloride |

| Base | Sodium acetate or sodium carbonate |

| Solvent System | Two-phase: aqueous base + organic solvent (e.g., ethanol) |

| Temperature | ~85 °C |

| Reaction Time | Several hours (typically 3-6 h) |

| Work-up | Filtration, acid wash (5% HCl), recrystallization from ethanol |

| Yield | 61% - 87% (depending on substituents) |

| Product Characterization | 1H NMR, 13C NMR, HRMS |

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Chloropyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase IX, which is overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to cell death .

Comparison with Similar Compounds

N-((2,2,2-Trichloro-1-((5-Chloropyrimidin-2-yl)amino)ethyl)carbamoyl)benzenesulfonamide (Compound 10)

- Key Differences : Incorporates a trichloroethylcarbamoyl group adjacent to the pyrimidine ring.

- This compound demonstrated a high synthetic yield (93.2%) and purity (99.15%), with HRMS-ESI confirming its molecular formula (C₁₃H₁₂Cl₄N₅O₃S⁺) .

2-Chloro-5-{[(5-Ethylpyrimidin-2-yl)sulfanyl]acetyl}benzenesulfonamide (E50)

- Key Differences : Features an ethyl-substituted pyrimidine linked via a sulfanyl-acetyl group to a chlorinated benzene ring.

- The acetyl-thioether linkage introduces conformational flexibility, which may influence binding kinetics. Its molecular formula (C₁₄H₁₄ClN₃O₃S₂) suggests higher sulfur content, which could enhance metal-binding capabilities .

N-[(4-Methylpyrimidin-2-yl)carbamoyl]-2-Nitrobenzenesulfonamide (1MS)

- Key Differences : Replaces chlorine with a methyl group on the pyrimidine and adds a nitro group to the benzene ring.

- Impact: The nitro group is a strong electron-withdrawing substituent, which may stabilize the sulfonamide moiety and alter reactivity in electrophilic environments.

Bromo-Substituted Analogs ()

- Key Differences : Bromine replaces chlorine on the pyrimidine, with additional morpholinyl or piperidinyl groups.

- Impact : Bromine’s larger atomic radius and polarizability may enhance halogen bonding with protein targets. Morpholine/piperidine substituents introduce basicity and solubility, which could improve pharmacokinetic profiles .

Comparative Data Table

Functional and Application Differences

- Anticancer Potential: Compound 10’s trichloroethylcarbamoyl group confers specificity for Cdc20, a target absent in simpler analogs like E50 or 1MS .

- Solubility and Bioavailability : Bromo-substituted derivatives () with morpholine/piperidine groups likely exhibit improved aqueous solubility compared to the chloro-methylphenyl analog (), which is used as a hydrophobic pharmaceutical intermediate .

- Electrochemical Properties : The nitro group in 1MS may render it more reactive in redox environments, whereas the acetyl-thioether in E50 could facilitate disulfide bond formation in biological systems .

Biological Activity

N-(5-Chloropyrimidin-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

- Molecular Formula : C11H10ClN3O2S

- CAS Number : 5433-20-5

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds containing the benzenesulfonamide moiety exhibit significant antimicrobial properties. A study evaluating various derivatives, including those with the pyrimidinyl group, demonstrated promising antibacterial activity against Gram-positive bacteria and mycobacterial strains. For instance, derivatives of benzenesulfonamide exhibited efficacy comparable to established antibiotics like ampicillin and isoniazid .

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 5-Chloropyrimidin-2-yl derivative | Antibacterial | Staphylococcus aureus | 0.5 µg/mL |

| 5-Chloropyrimidin-2-yl derivative | Antibacterial | Mycobacterium tuberculosis | 1 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable case study involved testing its derivatives against several cancer cell lines, including breast and skin cancer cells. The results indicated that certain derivatives displayed IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin, suggesting a strong potential for further development .

| Compound | Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 64.41 | 82.53 |

| This compound | A549 (Lung Cancer) | 75.05 | 88.32 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds within this chemical class have shown the ability to scavenge free radicals effectively, as evidenced by DPPH and ABTS assays. These findings underline the compound's potential in addressing oxidative stress-related disorders .

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive evaluation of a series of benzenesulfonamide derivatives revealed that modifications at specific positions on the pyrimidine ring significantly enhanced antibacterial activity. The study highlighted the importance of structural optimization in developing effective antimicrobial agents . -

Anticancer Evaluation :

In a comparative study, this compound derivatives were tested against various cancer cell lines. The results indicated that certain structural modifications led to increased potency, particularly in compounds with electron-withdrawing groups at key positions on the aromatic ring . -

Oxidative Stress Studies :

Research focusing on the antioxidant capabilities of these compounds demonstrated their ability to inhibit lipid peroxidation and protect cellular components from oxidative damage, suggesting potential therapeutic applications in diseases characterized by oxidative stress .

Q & A

Q. How is N-(5-Chloropyrimidin-2-yl)benzenesulfonamide synthesized, and what characterization techniques are employed?

Methodological Answer: The synthesis typically involves coupling reactions between 5-chloro-2-aminopyrimidine and benzenesulfonyl chloride derivatives. For example, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are used to activate carboxylic acids or sulfonic acids for amide bond formation . Post-synthesis, characterization employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure by identifying proton environments and carbon frameworks.

- X-ray Crystallography : Programs like SHELXL refine crystal structures, reporting parameters such as R-factor (e.g., 0.050) and bond-length accuracy (mean σ(C–C) = 0.004 Å) .

- Infrared (IR) Spectroscopy : Validates functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) .

Q. What are the key crystallographic parameters for determining the structure of this compound?

Methodological Answer: Key parameters include:

- R-factor : Measures agreement between observed and calculated data (e.g., R = 0.050 for high-quality structures) .

- Data-to-Parameter Ratio : ≥10:1 ensures model reliability .

- Bond Lengths/Angles : For example, C–S bond lengths in sulfonamide groups typically range from 1.76–1.82 Å, while Cl–C bonds in chloropyrimidine average 1.73 Å .

- Software Tools : SHELX programs (e.g., SHELXL for refinement) and WinGX for data integration are standard in crystallographic workflows .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study the electronic properties or bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Tools like Multiwfn analyze electron localization functions (ELF) and electrostatic potentials (ESP) to map reactive sites. For example, the chloropyrimidine ring’s electron-withdrawing effect can be quantified via Mulliken charges .

- Molecular Docking : Studies on NLRP3 inflammasome inhibition (e.g., docking into the ATP-binding pocket) use AutoDock Vina or Schrödinger Suite. Binding affinity (ΔG) and pose validation via RMSD (<2.0 Å) are critical metrics .

- Molecular Dynamics (MD) : Simulations in GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in crystallographic data interpretation for sulfonamide derivatives?

Methodological Answer:

- Cross-Validation : Compare results from SHELX with alternative software (e.g., OLEX2) to identify systematic errors .

- Twinned Data Refinement : For overlapping diffraction patterns, SHELXL’s TWIN/BASF commands model twinning fractions .

- Spectroscopic Correlations : Validate hydrogen-bonding networks (e.g., N–H···O=S) via IR or NMR chemical shifts .

Q. How do structural modifications at the chloropyrimidine ring affect the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace chlorine with bulkier halogens (e.g., Br) or electron-donating groups (e.g., –OCH₃) to modulate lipophilicity and target binding. For instance, 5-bromo analogues show enhanced NLRP3 inhibitory activity due to improved hydrophobic interactions .

- Bioactivity Assays : Test derivatives against bacterial strains (e.g., S. aureus) or inflammatory markers (e.g., IL-1β secretion) using MIC or ELISA protocols .

Q. What experimental approaches optimize reaction conditions for synthesizing sulfonamide derivatives with high purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

- Catalyst Screening : Triethylamine or DMAP accelerates coupling reactions by scavenging HCl .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted intermediates. Purity is confirmed via HPLC (≥95% area) .

Tables

Table 1. Key Crystallographic Parameters for N-(5-Chloropyrimidin-2-yl)benzenesulfonamide Derivatives

| Parameter | Typical Value | Reference |

|---|---|---|

| R-factor | 0.050–0.070 | |

| C–S Bond Length | 1.76–1.82 Å | |

| Cl–C Bond Length | 1.73 Å | |

| Data-to-Parameter Ratio | ≥10:1 |

Table 2. Computational Tools for Advanced Studies

| Tool | Application | Reference |

|---|---|---|

| Multiwfn | Electron density topology analysis | |

| AutoDock | Molecular docking | |

| GROMACS | MD simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.